molecular formula C5H7BrN2O B13691104 3-Bromo-1-(methoxymethyl)pyrazole

3-Bromo-1-(methoxymethyl)pyrazole

Cat. No.: B13691104
M. Wt: 191.03 g/mol
InChI Key: OHDSXMDBMSVZGF-UHFFFAOYSA-N
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Description

3-Bromo-1-(methoxymethyl)pyrazole: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(methoxymethyl)pyrazole typically involves the bromination of 1-(methoxymethyl)pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(methoxymethyl)pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different functionalized derivatives .

Scientific Research Applications

Chemistry: 3-Bromo-1-(methoxymethyl)pyrazole is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties .

Industry: In the agrochemical industry, this compound can be used in the synthesis of insecticides and herbicides. Its unique structure allows for the development of compounds with specific biological activities .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(methoxymethyl)pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological activity being targeted .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-(methoxymethyl)pyrazole is unique due to the presence of both the bromine atom and the methoxymethyl group. This combination provides distinct reactivity and potential for diverse applications in synthesis and biological activity .

Properties

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

IUPAC Name

3-bromo-1-(methoxymethyl)pyrazole

InChI

InChI=1S/C5H7BrN2O/c1-9-4-8-3-2-5(6)7-8/h2-3H,4H2,1H3

InChI Key

OHDSXMDBMSVZGF-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CC(=N1)Br

Origin of Product

United States

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